2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester
Description
This compound is a bicyclic heterocycle featuring a fused thiophene and pyran ring system. The tert-butyl ester group at the 3-position enhances steric bulk and lipophilicity, making it advantageous in medicinal chemistry for improved metabolic stability and bioavailability. Synthesized via the Gewald reaction, this scaffold serves as a precursor for protein-tyrosine phosphatase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-4-5-15-6-8(7)17-10(9)13/h4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPTTZAZWQVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1CCOC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester typically involves multi-step reactions. One common method includes the condensation of a thieno[2,3-c]pyran derivative with an amino acid precursor under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and solvents like dichloromethane to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives with modified side chains.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran have demonstrated significant anticancer properties. A study highlighted the synthesis of Mannich bases derived from this compound, which exhibited selective cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 10 μM, indicating potent activity against these malignancies .
Antimicrobial Properties
The thieno[2,3-c]pyran scaffold has also been explored for its antimicrobial potential. Compounds incorporating this structure have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neurological Applications
Recent studies have suggested that derivatives of thieno[2,3-c]pyran may possess neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Drug Development
The versatility of the thieno[2,3-c]pyran structure allows for the development of various analogs with tailored pharmacological profiles. Researchers have utilized this compound as a starting material for synthesizing novel drugs targeting specific receptors or enzymes involved in disease processes. For example, modifications to the side chains have been shown to enhance binding affinity and selectivity for certain biological targets .
Organocatalysis
The compound has been employed in organocatalytic reactions to produce complex molecules with high enantioselectivity and yield. Its ability to participate in diverse chemical transformations makes it a valuable intermediate in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as PTP1B. By binding to the active site of this enzyme, the compound inhibits its activity, thereby modulating signaling pathways related to cell growth, differentiation, and metabolism . This inhibition can lead to downstream effects on various cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Findings :
- Pyran vs.
- Thiopyran : Substituting pyran’s oxygen with sulfur increases lipophilicity and may modulate redox activity .
Ester Group Modifications
Key Findings :
- tert-Butyl Ester : Superior steric protection against enzymatic degradation compared to methyl/ethyl esters, favoring prolonged half-life in vivo .
- Methyl Ester : Higher polarity improves aqueous solubility but reduces metabolic stability .
Dicarboxylic Acid Esters
Key Findings :
- Dual ester groups enable bifunctional reactivity, such as simultaneous enzyme active-site binding and prodrug activation .
Table 1: Physicochemical Properties of Select Analogs
| Compound | Molecular Weight | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| This compound | 297.39 | 3.5 | 120–125* |
| Methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate | 241.29 | 2.1 | 95–100* |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester | 285.38 | 3.2 | N/A |
*Values estimated from structural analogs in PubChem and synthesis reports .
Biological Activity
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thienopyran structure, which may contribute to its pharmacological properties.
- Molecular Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 199.23 g/mol
- CAS Number : 923010-75-7
- Melting Point : 222–223 °C
Antimicrobial Activity
Research indicates that derivatives of thienopyran compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antifungal activity of related thienopyran derivatives against various fungal strains, suggesting that modifications to the thienopyran core can enhance efficacy against pathogens like Fusarium oxysporum and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thienopyran Derivative A | 6.25 | Klebsiella pneumoniae |
| Thienopyran Derivative B | 12.5 | Candida albicans |
| Thienopyran Derivative C | 25 | Fusarium oxysporum |
Antifungal Activity
The compound's structural features suggest it may interact with fungal cell membranes or inhibit key metabolic pathways. In vitro tests have shown that thienopyran derivatives can achieve MIC values comparable to established antifungal agents, indicating their potential as therapeutic alternatives .
Structure-Activity Relationship (SAR)
The biological activity of thienopyran compounds often correlates with specific structural features. For example:
- Presence of Functional Groups : The introduction of methoxy or sulfonyl groups has been shown to enhance antifungal activity.
- Heterocyclic Modifications : Variations in the heterocyclic ring structure can significantly impact the compound's potency against various microbial strains .
Study on Antifungal Efficacy
A comprehensive study evaluated the antifungal efficacy of several thienopyran derivatives, including this compound. The results indicated that this compound exhibited a promising antifungal profile with an MIC of 12.5 µg/mL against Fusarium oxysporum, making it a candidate for further development .
The proposed mechanism of action for thienopyran derivatives includes interference with nucleic acid synthesis and disruption of cell wall integrity in fungi. These mechanisms have been supported by molecular docking studies that suggest strong binding interactions between the compound and target enzymes involved in fungal metabolism .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for scalability?
- Methodological Answer : Begin with Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions. Cyclization under mild acidic or basic conditions (e.g., using HCl/EtOH or NaHCO₃) is critical for forming the thienopyran core. For scalability, optimize reaction parameters (temperature, solvent polarity, and catalyst loading) via Design of Experiments (DoE) frameworks. Ethyl ester analogs (e.g., Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) suggest using polar aprotic solvents like DMF for improved yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Use a combination of ¹H/¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities and confirm the thienopyran scaffold. Conflicting data in aromatic regions can be addressed by comparing experimental results with computational simulations (DFT-based chemical shift predictions). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. How should researchers handle purification challenges caused by the compound’s polarity and tert-butyl ester group?
- Methodological Answer : Employ flash chromatography with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate the product from byproducts. For persistent impurities, use recrystallization in tert-butyl methyl ether (MTBE) or acetonitrile. The tert-butyl group’s steric bulk may reduce solubility in non-polar solvents, necessitating trial-and-error optimization .
Advanced Research Questions
Q. How does the tert-butyl ester group influence the compound’s stability under different storage conditions, and what analytical methods validate degradation products?
- Methodological Answer : The tert-butyl ester enhances steric protection against hydrolysis but may degrade under prolonged exposure to moisture or acidic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV/LC-MS. Identify hydrolyzed products (e.g., free carboxylic acid derivatives) using HRMS fragmentation patterns and comparative NMR analysis .
Q. What computational modeling approaches predict the compound’s solubility and reactivity in biological systems?
- Methodological Answer : Use Advanced Chemistry Development (ACD/Labs) software to calculate logP and aqueous solubility (e.g., 3.5E-5 g/L in ’s analog). Molecular dynamics simulations (MD) with explicit solvent models can predict membrane permeability. For reactivity, apply density functional theory (DFT) to map electrophilic/nucleophilic sites on the thienopyran core .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications while retaining core pharmacological properties?
- Methodological Answer : Systematically modify substituents at positions 2 (amino group) and 3 (carboxylic ester). For example, replace the tert-butyl ester with methyl or benzyl groups to assess steric/electronic effects. Test cytotoxicity against multidrug-resistant cell lines (e.g., CCRF-CEM leukemia cells) using MTT assays, as demonstrated in thieno[2,3-b]pyridine derivatives .
Q. What strategies reconcile contradictory data in bioactivity assays across different research groups?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time, and solvent controls). For discordant IC₅₀ values, validate purity (>95% via HPLC) and re-test under identical conditions. Cross-reference with orthogonal assays (e.g., apoptosis markers vs. viability assays) to confirm mechanism-specific effects .
Q. How do steric and electronic effects of the tert-butyl group impact regioselectivity in downstream derivatization reactions?
- Methodological Answer : The tert-butyl group’s steric hindrance directs electrophilic attacks to less hindered positions (e.g., C-5 or C-7 of the dihydrothienopyran ring). Monitor regioselectivity using ¹H-NMR kinetics studies and compare with methyl ester analogs. Computational NBO (Natural Bond Orbital) analysis quantifies electronic contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogs of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
